molecular formula C9H7BrN2 B1524671 5-Bromoisoquinolin-3-amine CAS No. 1192815-01-2

5-Bromoisoquinolin-3-amine

Cat. No. B1524671
CAS RN: 1192815-01-2
M. Wt: 223.07 g/mol
InChI Key: VZWSVFLRMXYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 5-Bromoisoquinolin-3-amine consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H7BrN2/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H,11H2 .


Physical And Chemical Properties Analysis

5-Bromoisoquinolin-3-amine is a solid substance with a predicted boiling point of 387.6±22.0 °C and a predicted density of 1.649±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Pharmaceutical Intermediates

5-Bromoisoquinolin-3-amine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom and amine group make it a versatile building block for constructing complex molecules, particularly in the development of drugs targeting neurological disorders and cancers .

Mechanism of Action

While the specific mechanism of action for 5-Bromoisoquinolin-3-amine is not detailed in the sources, monoamine oxidase inhibitors, which are structurally similar, are known to decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Safety and Hazards

5-Bromoisoquinolin-3-amine may cause eye and skin irritation. If inhaled or swallowed, it could be harmful . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

5-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWSVFLRMXYQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697427
Record name 5-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192815-01-2
Record name 5-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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